molecular formula C11H14O3 B2833360 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one CAS No. 77334-12-4

4-(3-Hydroxy-4-methoxyphenyl)butan-2-one

Cat. No.: B2833360
CAS No.: 77334-12-4
M. Wt: 194.23
InChI Key: PVFXJRIXTNKSIF-UHFFFAOYSA-N
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Description

“4-(3-Hydroxy-4-methoxyphenyl)butan-2-one” is a chemical compound with the molecular formula C11H14O3 . It has a net charge of 0 and an average mass of 194.230 . It is a metabolite found in Oryza sativa (rice) roots .


Synthesis Analysis

The compound can be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify it.


Physical And Chemical Properties Analysis

This compound is a white to cream-colored powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 330.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 53.3±0.3 cm3, and it has a polar surface area of 47 Å2 .

Scientific Research Applications

Electrochemical Conversion

The electrocatalytic hydrogenation of derivatives similar to 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one at a nickel cathode has been studied. This process is crucial for synthesizing specific phenylbutan-2-ones, highlighting the compound's role in generating materials with potential applications in various fields. The product composition is significantly influenced by the electrodeposition method of the nickel-black surface, emphasizing the importance of reaction conditions in determining the efficiency and selectivity of the hydrogenation process (Bryan & Grimshaw, 1997).

Catalytic Synthesis

Research into the catalytic synthesis of 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols and acetone using multifunctional supported AuPd nanoalloy catalysts demonstrates a novel approach to producing these compounds. This process, involving dehydrogenation, aldol condensation, and hydrogenation steps, underscores the versatility of this compound derivatives in chemical synthesis and their potential in industrial applications (Morad et al., 2017).

Organic Synthesis

The Heck reaction of allylic alcohols catalyzed by palladium nanoparticles in water offers an efficient method to access 4-(4-Methoxyphenyl)butan-2-one, a compound structurally related to this compound. This research presents a valuable technique for synthesizing fine chemicals and intermediates for pharmaceuticals and fragrances in an environmentally friendly manner (Boffi et al., 2011).

Antioxidant Activities

The study of antioxidants and their mechanisms offers insights into the potential applications of phenolic compounds, including derivatives of this compound. The H-atom donating activities of various phenols towards radicals highlight the compound's relevance in studying antioxidant properties and its potential in developing novel antioxidants for food, pharmaceuticals, and cosmetic industries (Barclay, Edwards, & Vinqvist, 1999).

Safety and Hazards

The compound is known to cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract if ingested, and respiratory tract irritation if inhaled . It’s classified as a low oral and skin toxicity compound .

Biochemical Analysis

Biochemical Properties

The role of 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the conformation and activity of these biomolecules .

Cellular Effects

It is possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFXJRIXTNKSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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